molecular formula C11H8N2O2 B13926137 2-(Pyrimidin-4-yl)benzoic acid

2-(Pyrimidin-4-yl)benzoic acid

Cat. No.: B13926137
M. Wt: 200.19 g/mol
InChI Key: NFGNNSSFOGRWAJ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine-Benzoic Acid Motifs in Synthetic Chemistry

Pyrimidine-benzoic acid scaffolds, which link a nitrogen-containing pyrimidine (B1678525) ring to a benzoic acid group, are significant structural motifs in synthetic chemistry. The pyrimidine ring, a heterocyclic aromatic compound, is a key component of nucleic acids, vitamins, and many synthetic compounds with diverse applications. rcsb.org The combination of the electron-deficient pyrimidine ring and the electron-rich benzoic acid moiety creates a molecule with unique electronic and structural properties.

These motifs are versatile building blocks in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, and the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions or as hydrogen bond acceptors. This versatility has led to their use in the development of a wide range of compounds with applications in medicinal chemistry, materials science, and supramolecular chemistry. smolecule.comnih.gov

Significance of 2-(Pyrimidin-4-yl)benzoic Acid as a Prototypical Structure

This compound serves as a fundamental example within the pyrimidine-benzoic acid class. Its specific isomeric structure, with the benzoic acid group at the 2-position of the pyrimidine ring, influences its conformational flexibility and potential interaction modes. This particular arrangement allows for intramolecular hydrogen bonding between the carboxylic acid proton and one of the pyrimidine nitrogens, a feature that can dictate its three-dimensional structure and reactivity.

The study of this prototypical structure provides valuable insights into the fundamental properties of the broader class of pyrimidine-benzoic acids, including their electronic characteristics, preferred conformations, and non-covalent interaction capabilities.

Scope of Academic Research on this compound and its Congeners

Academic research on this compound and its related compounds, known as congeners, is extensive. Scientists have explored their synthesis, physicochemical properties, and their applications as building blocks for more complex systems. Research has demonstrated that these compounds can serve as ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.govnih.gov Furthermore, their ability to form predictable hydrogen-bonding patterns makes them valuable components in the field of supramolecular chemistry for the design of self-assembling systems. nih.govchemscene.com While direct research on this compound is somewhat limited, studies on its isomers and derivatives provide a strong basis for understanding its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-pyrimidin-4-ylbenzoic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-5-6-12-7-13-10/h1-7H,(H,14,15)

InChI Key

NFGNNSSFOGRWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Pyrimidin 4 Yl Benzoic Acid and Its Derivatives

Direct Functionalization Approaches

Direct functionalization methods focus on forming the crucial carbon-carbon bond between the pre-existing benzoic acid and pyrimidine (B1678525) rings.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including 2-(pyrimidin-4-yl)benzoic acid. These reactions offer a versatile and efficient means to connect the two aromatic systems. nih.gov

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C-C bonds. wikipedia.org In the context of synthesizing this compound derivatives, this methodology has been successfully employed. For instance, the synthesis of a pyrimidyl benzoic acid was achieved through a Negishi coupling of an organozinc reagent derived from a benzoic acid precursor with a halogenated pyrimidine. lookchem.com

A specific example involved the coupling of an organozinc derivative with 2-chloropyrimidine, catalyzed by a palladium complex generated in situ from Pd(OAc)₂ and n-Bu₃P, to yield the desired biaryl nitrile in a high yield of 90%. lookchem.com This nitrile could then be hydrolyzed to the corresponding benzoic acid. The general applicability of Negishi coupling allows for the connection of various substituted pyrimidines and benzoic acids. wikipedia.orgacs.org

Table 1: Example of Negishi Cross-Coupling for a Pyrimidyl Benzonitrile Synthesis. lookchem.com

Reactant 1Reactant 2Catalyst SystemProductYield
Organozinc derivative of a benzonitrile2-Chloropyrimidine1 mol% Pd(OAc)₂, 4 mol% n-Bu₃PBiaryl nitrile90%

Beyond the Negishi reaction, other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used. The Suzuki reaction, which couples an organoboron compound with an organic halide, is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net While a direct example for this compound is not detailed in the provided information, the synthesis of various aryl-substituted pyrimidines via Suzuki coupling is well-documented, suggesting its applicability. researchgate.net For example, 4,6-dichloro-2-substituted pyrimidines have been successfully coupled with arylboronic acids in the presence of a palladium catalyst to form di-aryl pyrimidines. researchgate.net

Negishi Cross-Coupling Strategies for Pyrimidine-Benzoic Acid Linkage

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative route to C-C bond formation. This type of reaction is particularly effective when the pyrimidine ring is activated by electron-wittransforming groups. While the provided text primarily discusses SNAr for forming C-N or C-O bonds with pyrimidine rings, the principles can be extended to carbanionic nucleophiles. vulcanchem.comnih.govwuxiapptec.com For instance, the synthesis of 4-(2-chloro-pyrimidin-4-yl)-benzaldehyde (B3121221) involves a reaction that can be followed by oxidation of the aldehyde to a carboxylic acid. The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution. The regioselectivity of SNAr on dichloropyrimidines is a critical consideration, as substitution can occur at different positions depending on the substituents on the ring. wuxiapptec.com

Ring Annulation and Cyclization Strategies

These strategies involve constructing the pyrimidine ring onto a pre-existing benzoic acid derivative.

Formation of the Pyrimidine Ring via Condensation Reactions

A common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine derivative. bu.edu.eg A new approach for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids has been developed utilizing 2-carbamimidoylbenzoic acid (2-amidinobenzoic acid) as a key precursor. researchgate.netthieme-connect.comthieme-connect.com This method involves the reaction of 2-amidinobenzoic acid with various 1,3-dicarbonyl compounds. researchgate.netthieme-connect.com

This strategy has been shown to be effective for producing a range of substituted 2-(pyrimidin-2-yl)benzoic acids. researchgate.net The initial products of the condensation can sometimes undergo further intramolecular reactions, leading to more complex heterocyclic systems. researchgate.netthieme-connect.com For example, the reaction with certain chromone (B188151) derivatives can proceed beyond the pyrimidine formation to yield fused polycyclic structures. researchgate.netthieme-connect.com

Another approach involves the conversion of o-(1,3-diketone) derivatives of benzoic acid, which can be cyclized with amidines to form the pyrimidine ring. researchgate.net This highlights the versatility of condensation reactions in synthesizing the target scaffold. researchgate.netderpharmachemica.comderpharmachemica.com

Construction of the Benzoic Acid Moiety

The synthesis of the this compound scaffold is most commonly achieved through the strategic formation of the carbon-carbon bond between the pyrimidine and benzene (B151609) rings. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach.

Palladium-Catalyzed Cross-Coupling Reactions The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. nih.govmdpi.com This reaction typically involves the coupling of a halogenated pyrimidine with a boronic acid derivative of benzene. For the synthesis of the target scaffold, a 4-halopyrimidine is reacted with a (2-carboxyphenyl)boronic acid or its corresponding ester. The reactivity of halogens on the pyrimidine ring is crucial; in di- or tri-halogenated pyrimidines, the C4 position is often more reactive than the C2 or C6 positions, allowing for regioselective functionalization. researchgate.net For instance, the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with an arylboronic acid occurs preferentially at the C4-position. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Pyrimidine Substrate Boronic Acid Reagent Catalyst/Base Solvent Outcome Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Toluene/EtOH/H₂O C4-phenyl-2-chloropyrimidine mdpi.com

Alternative Approaches: Pyrimidine Ring Construction An alternative strategy involves constructing the pyrimidine ring onto a pre-functionalized benzoic acid derivative. One such method is based on the reaction of 2-carbamimidoylbenzoic acid (2-amidinobenzoic acid) with 1,3-dicarbonyl compounds or their equivalents. thieme-connect.comx-mol.com This approach leads to the formation of 2-(pyrimidin-2-yl)benzoic acids, an isomer of the target compound, through a ring construction/contraction sequence. thieme-connect.comx-mol.com Similarly, pyrimidine rings can be formed through the cyclization of thiourea (B124793) derivatives. For example, reacting a cinnamoyl isothiocyanate with 2-aminobenzoic acid produces an (acryloyl)thioureido)benzoic acid intermediate, which can then be cyclized to form a pyrimidine ring fused to the benzoic acid scaffold. ekb.eg

Derivatization of Pre-Synthesized Pyrimidine-Benzoic Acid Scaffolds

Once the main this compound scaffold is synthesized, it can be further modified at various positions to create a diverse library of derivatives.

Modification at the Pyrimidine Ring

The pyrimidine ring is amenable to several modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions, especially if it bears leaving groups like halogens.

If the initial synthesis starts with a di- or tri-halogenated pyrimidine, the remaining halogen atoms serve as handles for introducing new functional groups. For instance, a 6-chloro substituent on a pre-formed pyrimidine ring can be displaced by various primary or secondary amines to yield 6-(alkylamino) or 6-(arylamino) derivatives. nih.gov This substitution is a common strategy for building molecular complexity. In one reported synthesis, mono-substituted pyrimidine intermediates were reacted with 4-aminobenzoic acid under microwave conditions to create a diverse set of final products.

Table 2: Examples of Nucleophilic Substitution on the Pyrimidine Ring

Starting Material Reagent Product Type Reference
6-Chloro-pyrimidine derivative Various amines 6-(Alkylamino)-pyrimidine derivatives nih.gov

Functionalization of the Benzoic Acid Component

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle that can undergo a wide range of chemical transformations.

Esterification and Amide Formation The carboxylic acid can be converted into an ester, which can serve as a protecting group during other synthetic steps or as a final derivative. The ester can be subsequently hydrolyzed back to the carboxylic acid, often using a base like lithium hydroxide (B78521) (LiOH). google.com A more common derivatization is the conversion of the carboxylic acid to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a primary or secondary amine.

Intramolecular Cyclization The proximity of the carboxylic acid to the pyrimidine-substituted aryl ring allows for unique intramolecular reactions. One notable transformation is dehydrogenative lactonization. acs.org Under visible-light photocatalysis, 2-arylbenzoic acids can undergo an intramolecular C-H functionalization/C-O bond formation to yield benzo-3,4-coumarins (a type of lactone), often with high efficiency and tolerance for various functional groups, including heterocyclic substituents like pyridinyl and thienyl. acs.org

Table 3: Examples of Functionalization of the Benzoic Acid Moiety

Reaction Type Reagents/Conditions Product Reference
Ester Hydrolysis LiOH / THF/MeOH/H₂O Carboxylic Acid google.com
Amide Coupling EDCI / HOBt, Amine Amide -

Introduction of Bridging Linkers and Substituents

The core pyrimidine and benzoic acid rings can be connected via various linkers, or complex substituents can be added to the scaffold. While the introduction of a linker is often integral to the primary synthesis, the choice of linker defines the final chemical architecture.

Commonly used linkers include single atoms or short chains that join the two aromatic systems. An amino group (-NH-) is a frequent linker, forming structures like 4-{[2-(trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid. smolecule.com These are typically synthesized via coupling reactions between a halo-pyrimidine and an aminobenzoic acid. Similarly, thioether (-S-) linkers have been employed to create U-shaped pyrimidine-quinolone hybrids, synthesized via nucleophilic aromatic substitution between a chloropyrimidine and an aminothiophenol derivative. nih.gov More complex linkers, such as the methylene-amine (-CH₂-NH-), have also been used to connect the pyrimidine ring to other phenyl groups in related herbicide compounds. mdpi.com

The introduction of various linkers and peptides into pyrimidine analogues is a strategy explored to enhance their properties and applications. tandfonline.com

Table 4: Examples of Bridging Linkers in Pyrimidine-Benzoic Acid Type Scaffolds

Linker Resulting Scaffold Type Synthetic Method Reference
Amino (-NH-) 4-(Pyrimidin-4-ylamino)benzoic acid Nucleophilic Substitution / Coupling smolecule.com
Thioether (-S-) Phenylsulfide-linked hybrids Nucleophilic Substitution nih.gov

Structural and Conformational Analysis

Crystalline Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While the crystal structure of 2-(Pyrimidin-4-yl)benzoic acid itself has not been reported in the reviewed literature, studies on closely related compounds provide insights into its likely packing and intermolecular interactions. For example, the crystal structure of a complex containing a derivative, 2-(4-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)benzamido)benzoic acid, has been determined, revealing how the benzoic acid and pyrimidine-containing moieties interact with a protein target. rcsb.org The analysis of such structures is crucial for understanding structure-activity relationships.

Mass Spectrometry (MS)

Conformational Preferences

The relative orientation of the pyrimidine (B1678525) and benzoic acid rings is a key conformational feature of this compound. Due to steric hindrance between the ortho-substituents on the two rings, a non-planar conformation is expected to be more stable than a fully planar one. The dihedral angle between the two rings will be a result of the balance between steric repulsion and the desire for extended conjugation. Intramolecular hydrogen bonding between the carboxylic acid and a pyrimidine nitrogen atom can also significantly influence the conformational preference, leading to a more rigid structure.

Coordination Chemistry and Material Science Applications

2-(Pyrimidin-4-yl)benzoic Acid as a Ligand for Metal Complexes

The dual functionality of this compound enables it to bridge metal centers in various ways, giving rise to coordination compounds with different dimensionalities and topologies. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, while the nitrogen atoms of the pyrimidine (B1678525) ring can also participate in coordination, leading to the formation of robust and intricate structures.

The reaction of pyrimidine-carboxylic acid ligands with transition metals and lanthanides has been shown to produce a variety of coordination architectures. mdpi.comacs.org Depending on the reaction conditions, the metal ion's coordination preferences, and the presence of auxiliary ligands, both monomeric (0D) and polymeric (1D, 2D, and 3D) structures can be synthesized. acs.orgekb.egacs.org For instance, the use of pyrimidine-2-carboxylate (B12357736) with lanthanide ions has resulted in the formation of two-dimensional (2D) coordination polymers. mdpi.com Similarly, cobalt(II) has been used to generate both 2D and 3D coordination polymers with different pyridine-carboxylic acids. acs.org While specific examples with this compound are not extensively documented in readily available literature, the principles derived from its isomers, such as pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid, are highly relevant. mdpi.comresearchgate.net These studies demonstrate the ligand's capacity to form stable complexes, often with interesting magnetic and luminescent properties. mdpi.com

A series of binuclear transition metal complexes have been synthesized using a Schiff base ligand derived from 4-amino-1H-pyrimidin-2-one, showcasing the versatility of the pyrimidine moiety in forming stable, multi-metallic structures. semanticscholar.org These complexes, involving metals like Cu(II), Ni(II), Co(II), and Zn(II), were found to have octahedral geometries. semanticscholar.org

Examples of Coordination Polymers with Pyrimidine-Carboxylic Acid Analogues
LigandMetal IonDimensionalityKey Structural FeatureReference
Pyrimidine-2-carboxylateDy(III), Nd(III)2DLayers formed by bridging pyrimidine-2-carboxylate and acetate (B1210297) anions. mdpi.com
5-(4-carboxyphenoxy)nicotinic acidCo(II)2D/3DStructural diversity dependent on auxiliary ligands. acs.org
4-(Pyrimidin-5-yl) benzoic acidCu(I)3DFramework constructed from copper paddle-wheel and Cu₂I₂ dimer units. acs.org
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn(II), Co(II), Ni(II)2DInterpenetrated 4⁴-sql topology nets. nih.gov

The coordination behavior of pyrimidine-carboxylic acids is diverse. The carboxylate group can act as a chelating or bridging unit, while the pyrimidine nitrogen atoms provide additional coordination sites. acs.orgresearchgate.net In different complexes, these ligands have been observed to adopt various coordination modes, influencing the final geometry of the metal center, which can range from tetrahedral to octahedral. acs.orguobaghdad.edu.iq For example, in cobalt(II) coordination polymers, pyridine-carboxylate ligands have shown different coordination modes (μ₃ and μ₄) leading to distorted octahedral geometries around the metal centers. acs.org The flexibility of the ligand, allowing for rotation between the pyrimidine and benzoic acid rings, facilitates the adoption of suitable conformations to satisfy the geometric requirements of the metal ions. acs.org In a 3D framework synthesized with 4-(pyrimidin-5-yl)benzoic acid and copper, the pyrimidine groups coordinate to both copper paddle-wheel and Cu₂I₂ dimer units. acs.org

Monomeric and Polymeric Coordination Compounds

Metal-Organic Frameworks (MOFs) incorporating Pyrimidine-Benzoic Acid Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The tunable nature of their pores and the potential for functionalization make them promising for various applications. nottingham.ac.ukacs.org Pyrimidine-benzoic acid derivatives are excellent candidates for MOF linkers due to their rigidity and the presence of multiple coordination sites, which can lead to robust frameworks with high porosity. google.com

The design of MOFs with specific properties often relies on the careful selection of the organic linker. nottingham.ac.uk Ligands like 4-(pyrimidin-5-yl)benzoic acid have been successfully used to synthesize MOFs. acs.org For instance, a copper-based MOF, UTSA-76, was synthesized using a pyrimidine-containing linker, resulting in a structure isostructural to the well-known NOTT-101. google.com The synthesis of these materials is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the organic linker are heated in a suitable solvent. scirp.orgbrieflands.com The choice of solvent, temperature, and modulators can significantly influence the resulting MOF structure. researchgate.net While direct synthesis of MOFs from this compound is not widely reported, the successful synthesis of MOFs from its isomers and other pyrimidine-based linkers provides a clear pathway for the construction of novel frameworks. acs.orggoogle.com

Structural and Porosity Data for Representative MOFs with Pyrimidine/Pyridine-Based Linkers
MOF Name/LinkerMetal NodeKey Structural FeatureSurface Area (BET, m²/g)Pore Volume (cm³/g)Reference
UTSA-76 (Pyrimidine-based linker)CuIsostructural to NOTT-101Comparable to NOTT-101Comparable to NOTT-101 google.com
JLU-Liu14 (4-(Pyrimidin-5-yl) benzoic acid)Cu3D framework with 14x14 Å and 5x5 Å channelsNot specifiedNot specified acs.org
Sc-pyrimidine dicarboxylateSc3D porous frameworkNot specifiedNot specified rsc.org
MOF-177 (1,3,5-benzenetribenzoic acid)ZnExpanded 3D framework47501.89 rsc.org

The functional properties of MOFs are directly related to their structural characteristics. The high porosity and tunable pore chemistry of pyrimidine-benzoic acid-based MOFs make them suitable for gas sorption applications. rsc.orggoogle.com For instance, UTSA-76, with its pyrimidine-functionalized linker, has shown enhanced methane (B114726) storage capacity compared to its non-pyrimidine analogue, NOTT-101. google.com Scandium-based MOFs with pyrimidine dicarboxylate linkers have been investigated for their ability to capture CO₂ at room temperature. rsc.org

In addition to gas sorption, these MOFs are also being explored for controlled drug delivery. mdpi.comnih.gov The porous structure can encapsulate drug molecules, which are then released under specific stimuli, such as a change in pH. mdpi.comnih.gov For example, a pyrimidine compound with therapeutic potential was encapsulated in a ZIF-8 MOF, which allowed for its gradual release. mdpi.com The use of MOFs as drug carriers can enhance the bioavailability of therapeutic agents and protect them from degradation in physiological environments. mdpi.com The ability of the MOF JLU-Liu14 to controllably uptake and release iodine further highlights the potential of these materials in specialized applications. acs.org

Functional Applications of MOFs with Pyrimidine/Pyridine-Based Linkers
MOF/SystemApplicationKey FindingReference
UTSA-76Methane StorageHigher methane storage capacity than non-pyrimidine analogue. google.com
Sc-pyrimidine dicarboxylate MOFCO₂ CaptureInvestigated for CO₂ capture at room temperature. rsc.org
ZIF-8 with pyrimidine compoundControlled ReleaseGradual release of the encapsulated pyrimidine compound. mdpi.com
JLU-Liu14Iodine Uptake/ReleaseDemonstrated controlled uptake and release of iodine. acs.org
MIL-101(Fe)Drug Delivery (Doxorubicin)High loading capacity and controlled release. acs.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. acs.org These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like orbital energies. mkjc.in For pyrimidine (B1678525) and benzoic acid derivatives, DFT calculations using basis sets like B3LYP/6-311G(d,p) help in understanding intramolecular interactions and molecular stability. acs.org

Key analyses include:

Natural Bond Orbital (NBO) Analysis: This reveals hyperconjugative interactions and charge delocalization within the molecule, quantifying the stability derived from electron transfers between occupied and unoccupied orbitals. tandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and optical properties. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution, identifying electrophilic and nucleophilic sites, which is critical for predicting non-covalent interactions with other molecules. nih.gov

Although specific DFT data for 2-(Pyrimidin-4-yl)benzoic acid is not detailed in the provided results, the methodologies are well-established for analogous structures. For instance, in related benzoic acid compounds, DFT is used to calculate bond lengths, bond angles, and stabilization energies, which show good correlation with experimental X-ray diffraction data. tandfonline.comnih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. It is instrumental in virtual screening and understanding the structural basis of a ligand's biological activity. bioorganica.com.uabioorganica.com.ua

Docking simulations predict how this compound and its analogs fit into the active site of a protein, which is the first step in assessing their potential as inhibitors. For example, derivatives of this compound have been investigated as inhibitors of various kinases. A key analog, 4-(Pyrimidin-4-yl)benzoic acid, was part of a series designed as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. osti.gov Co-crystal structures obtained in these studies confirmed that the pyrimidine motif acts as a hinge-binder, a common interaction mode for kinase inhibitors. osti.gov The predicted binding modes from docking are often scored to estimate binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues in the target protein that form key interactions with the ligand. osti.gov In the study of ROCK inhibitors, co-crystal structures revealed that the pyrimidine ring of the ligand forms hydrogen bonds with the hinge region of the kinase domain. Furthermore, these structures highlighted that specific aspartic acid residues (Asp176 and Asp218 in ROCK2) could be targeted to enhance both potency and selectivity over other kinases like PKA. osti.gov Such insights are crucial for the subsequent stages of drug design.

Table 1: Summary of Molecular Docking Insights for Pyrimidine-Benzoic Acid Analogs

Target ProteinLigand ScaffoldKey Interaction TypeInteracting Residues (Example)Reference
ROCK1 / ROCK24-(Pyrimidin-4-yl)benzoic acidHydrogen Bonding (Hinge Binding)Asp176, Asp218 (in ROCK2) osti.gov
Xanthine (B1682287) OxidaseRhodanine-based 4-(furan-2-yl)benzoic acidMixed-type Inhibition InteractionsNot specified bioorganica.com.ua
Protein Tyrosine Kinases (e.g., HGFR)2-amino benzoic acid analogsHydrogen BondingAsp1231, Lys1232 nih.gov

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. mkjc.in This technique is valuable for confirming the stability of the binding pose identified by docking and for analyzing conformational changes in both the ligand and the protein upon binding. bioorganica.com.uabioorganica.com.ua For instance, MD simulations can verify that the key hydrogen bonds and other interactions predicted by docking are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to design new, more effective ligands. researchgate.net The development of inhibitors based on the this compound scaffold is a clear example of SBDD. osti.gov After initial screening identified lead compounds, obtaining co-crystal structures of these ligands bound to ROCK1 and ROCK2 provided critical structural data. osti.gov This information allowed medicinal chemists to rationally design modifications to the scaffold. For example, the structural data indicated the preferred stereochemistry at a benzylic carbon and identified specific protein residues that could be targeted to improve selectivity and potency, leading to the development of highly effective and selective dual ROCK inhibitors. osti.gov This iterative cycle of obtaining structural data, designing new compounds, and testing them is the core of the SBDD approach. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is developed by calculating molecular descriptors (physicochemical, electronic, topological) for a set of compounds and then using statistical methods to create an equation that relates these descriptors to their measured activity (e.g., pIC50). japsonline.com

While a specific QSAR model for this compound derivatives was not found in the search results, the methodology has been applied to structurally related compounds, such as other pyrimidine derivatives and complex benzoic acids. cmu.ac.thresearchgate.net For example, a QSAR study on betulinic acid derivatives, where one of the most potent designed compounds included a 4-(pyrimidin-2-yl)piperazin-1-yl moiety attached to a benzoic acid structure, demonstrates the utility of this approach. cmu.ac.th The resulting QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and helping to understand which structural features are most important for the desired biological effect. mdpi.comjapsonline.com

Mechanistic Biological and Biochemical Investigations

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 2-(Pyrimidin-4-yl)benzoic acid have been the subject of extensive research to understand their mechanisms of action at the molecular level. These investigations have revealed their capacity to inhibit a diverse array of enzymes through various modes of interaction, highlighting the versatility of this chemical scaffold in the design of targeted enzyme inhibitors.

Inhibition of Kinases (e.g., VEGFR-2, ERα, CK2α) by Pyrimidine-Benzoic Acid Derivatives

The pyrimidine-benzoic acid core structure has been identified as a valuable pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. ekb.eg Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.egnih.gov Several pyrimidine (B1678525) derivatives have been designed and synthesized as potent inhibitors of VEGFR-2. nih.gov For instance, a series of 4-phenoxy pyrimidine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with one compound showing potent inhibition of VEGFR-2 with an IC50 value of 1.05 µM. ekb.eg Molecular docking studies have helped to elucidate the binding modes of these compounds within the VEGFR-2 active site. nih.gov The pyrimidine moiety often engages in critical hydrogen bonding interactions, a common feature for kinase inhibitors. researchgate.net

In addition to VEGFR-2, pyrimidine-based compounds have been investigated as dual inhibitors of Estrogen Receptor Alpha (ERα) and VEGFR-2. researchgate.net ERα is a key driver in the majority of breast cancers. The dual-inhibition strategy aims to simultaneously block two important pathways for cancer progression.

Furthermore, derivatives have shown inhibitory activity against Casein Kinase 2, alpha (CK2α), another important target in cancer therapy. One potent, orally active inhibitor, also targeting EGFR-TK and VEGFR-2, showed an IC50 of 0.171 µM against CK2α. medchemexpress.com

Table 1: Inhibitory Activity of Pyrimidine-Benzoic Acid Derivatives Against Various Kinases

Compound/Derivative Class Target Kinase IC50 Value Reference
4-Phenoxy pyrimidine derivative VEGFR-2 1.05 µM ekb.eg
Pyrimidine-based derivative 7j and analogues VEGFR-2 9.19 - 18.21 µM (cell-based) nih.gov
2,4-disubstituted pyrimidine derivatives ERα/VEGFR-2 Dual inhibitors researchgate.net
EGFR-IN-57 CK2α 0.171 µM medchemexpress.com

Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Pyrimidine-based derivatives have been explored as potent inhibitors of XO. nih.govx-mol.com

Research has shown that the structural similarity between pyrimidines and the natural substrate xanthine can be exploited for inhibitor design. x-mol.com A series of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives were synthesized and evaluated for their XO inhibitory activity. nih.gov One compound in this series demonstrated an exceptionally potent IC50 value of 0.046 μM, which was significantly more potent than the reference drug allopurinol. nih.gov

Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine and phenyl rings are crucial for high inhibitory potency. nih.gov For example, the presence of an isopentyl group at a particular position increased activity 120-fold compared to allopurinol. nih.gov Molecular docking studies have provided insights into the binding interactions, showing that these inhibitors can form hydrogen bonds with key residues such as Arg880 and Glu802 in the active site of XO. nih.gov Kinetic studies of some pyrimidone derivatives indicated different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. x-mol.com

Table 2: Xanthine Oxidase Inhibition by Pyrimidine Derivatives

Derivative Class Most Potent Compound (IC50) Key SAR Findings Binding Interactions Reference
2-(4-alkoxy-3-cyano)phenylpyrimidine 0.046 µM Isopentyl group enhances activity; amino/hydroxy groups on pyrimidine are beneficial. Hydrogen bonds with Arg880, Glu802, Asn768, Thr1010. nih.gov
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates 14.4 µM Varied substitution patterns lead to a range of activities. Interactions with Val1011, Phe649, Lys771. x-mol.com

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. researchgate.netnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netnih.gov Pyrimidine-based scaffolds, particularly those incorporating benzoic acid moieties, have been extensively investigated as DPP-4 inhibitors. researchgate.netmdpi.com

A series of novel uracil (B121893) derivatives featuring benzoic acid moieties were designed and shown to be highly potent DPP-4 inhibitors. One of the optimal compounds from this series exhibited an IC50 of 1.7 nM. researchgate.net Further exploration led to the identification of both benzoic acid and ester derivatives with low single-digit nanomolar DPP-4 inhibitory activity. researchgate.net Interestingly, the ester derivatives displayed comparable potency to their carboxylic acid counterparts, and molecular simulations indicated a similar binding mode. researchgate.net

The pyrimidinedione scaffold has also proven to be a fruitful starting point for developing potent and selective DPP-4 inhibitors, leading to the discovery of compounds with IC50 values in the nanomolar range. researchgate.net The structure-activity relationships of these derivatives have been discussed, providing a roadmap for the design of new DPP-4 inhibitors. researchgate.net

Table 3: DPP-4 Inhibition by Pyrimidine-Benzoic Acid and Related Derivatives

Derivative Class Potent Compound Example (IC50) Key Features Reference
Uracil derivatives with benzoic acid moieties 1.7 nM Interaction with Try629 and Lys554 in the S2' site. researchgate.net
Thieno[2,3-d]pyrimidine with benzoic acid/ester Low single-digit nM Esters show comparable activity to acids. researchgate.net
Pyrimidinedione derivatives 18.87 nM, 64.47 nM, 65.36 nM Excellent in vitro inhibitory activity. researchgate.net

Inhibition of Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a vital enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but not in animals. nih.gov This makes it an excellent target for the development of herbicides. nih.gov Pyrimidinyl-benzoates (PYBs) are a major class of commercial herbicides that function by inhibiting AHAS. researchgate.net

The mechanism of AHAS inhibition by PYBs is complex. Crystallographic studies of Arabidopsis thaliana AHAS in complex with PYB herbicides like bispyribac (B138428) have revealed the structural basis of their inhibitory action. nih.gov These inhibitors bind in the channel that leads to the active site, physically blocking the substrate from entering. nih.gov The binding of these herbicides can also induce conformational changes in the enzyme and can lead to the chemical modification of the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor, which is essential for enzyme activity. nih.govnih.gov

Researchers have designed and synthesized various pyrimidyl-salicylate derivatives to combat weed resistance. sioc-journal.cn Some of these compounds have shown potent inhibitory activity against both wild-type and mutant forms of AHAS. sioc-journal.cn For example, 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-(2-fluoroethoxy)benzoic acid was identified as a promising inhibitor of a resistant AHAS mutant. sioc-journal.cn

Table 4: Inhibition of Acetohydroxyacid Synthase (AHAS) by Pyrimidinyl-Benzoate Derivatives

Derivative Class Example Compound Mechanism of Inhibition Key Finding Reference
Pyrimidinyl-benzoates (PYBs) Bispyribac Binds in the substrate access channel, modifies ThDP cofactor. Adopts a twisted "S"-shaped conformation in the binding site. nih.gov
Pyrimidyl-salicylates 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-(2-fluoroethoxy)benzoic acid Competitive inhibition. Effective against herbicide-resistant AHAS mutants. sioc-journal.cn
Lipophilic pyrimidine-biphenyls Compound Ia Competitive inhibition. IC50 of 157 µM, demonstrating a successful scaffold hopping strategy. mdpi.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.commdpi.com Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. acs.org Several studies have explored derivatives of benzoic acid as inhibitors of PTP1B. mdpi.comdntb.gov.ua

While direct examples of this compound as a PTP1B inhibitor are not prominent in the provided context, the broader class of benzoic acid derivatives has shown significant potential. For instance, 2-(oxalylamino)benzoic acid was identified as a classical competitive inhibitor of several PTPs, including PTP1B. acs.org Further optimization of this scaffold has led to the development of more potent and selective inhibitors. acs.org

Docking and molecular dynamics studies have been employed to understand the binding modes of these inhibitors. dntb.gov.ua Many inhibitors interact with a secondary, non-catalytic aryl phosphate (B84403) binding site (Site B), which is specific to PTP1B and contributes to their selectivity over other phosphatases like TCPTP. mdpi.comresearchgate.net For example, 3-acetamido-4-methyl benzoic acid derivatives were identified as PTP1B inhibitors, with kinetic studies suggesting a mixed-type inhibition mechanism. mdpi.comdntb.gov.ua

Table 5: PTP1B Inhibition by Benzoic Acid Derivatives

Derivative Class Example Compound (Ki or IC50) Inhibition Mode Key Structural Feature Reference
3-acetamido-4-methyl benzoic acid Ki = 4.2 µM, 5.2 µM Mixed-type Interacts with secondary binding site. mdpi.comdntb.gov.ua
2-(oxalylamino)benzoic acid Weak inhibitor Classical competitive Serves as a starting point for more potent inhibitors. acs.org
Benzimidazole/benzoxazole derivatives Ki = 6.7 µM Competitive Designed based on molecular docking. mdpi.com

Inhibition of Cholesterol 24-Hydroxylase (CH24H)

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol. acs.orgacs.org Inhibition of CH24H is being explored as a potential therapeutic approach for certain neurological disorders. nih.govnih.gov

Structure-based drug design has led to the development of potent and selective CH24H inhibitors based on a 4-arylpyridine scaffold. acs.org While not a direct pyrimidine-benzoic acid, the exploration of related heterocyclic structures provides valuable insights. For example, replacing a pyridine (B92270) ring with a pyrimidine in a 4-phenylpyridine (B135609) scaffold resulted in a compound with an IC50 of 44 nM for CH24H. acs.org This modification, while reducing potency slightly, improved the selectivity profile against other CYP enzymes like CYP3A4. acs.org

Further optimization, guided by metrics such as ligand-lipophilicity efficiency, led to the discovery of highly potent inhibitors like a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. acs.orgnih.gov X-ray crystallography has revealed the binding modes of these inhibitors, showing direct coordination to the heme iron in the enzyme's active site and key hydrophobic interactions. acs.org The synthesis of a this compound hydrochloride has been reported in the context of developing CH24H inhibitors, indicating its use as a potential building block or intermediate. acs.org

Table 6: Inhibition of Cholesterol 24-Hydroxylase (CH24H) by Heterocyclic Derivatives

Derivative Class Example Compound (IC50) Key Design Strategy Binding Mode Reference
4-Phenylpyrimidine 44 nM Introduction of nitrogen to reduce lipophilicity and improve CYP3A4 selectivity. Coordination to heme iron. acs.org
4-(4-methyl-1-pyrazolyl)pyridine 8.5 nM Optimization focusing on ligand-lipophilicity efficiency. Unique binding mode revealed by X-ray crystallography. acs.orgnih.gov
4-Arylpyridine 93 nM (3b), 110 nM (3a) Structure-based drug design from a fragment hit. Direct ligation to heme iron, hydrophobic interactions. acs.org

Modulation of Retinoid X Receptor Alpha (RXRα) Activity

The retinoid X receptor alpha (RXRα) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.gov It plays a crucial role in various biological processes, including apoptosis, cell differentiation, and metabolism, by forming homodimers or heterodimers with other nuclear receptors like the retinoic acid receptor (RAR). nih.govacs.org Altered expression and function of RXRα are implicated in the development of numerous diseases, including cancer, making it an attractive therapeutic target. nih.govacs.org

Compounds based on the pyrimidine-benzoic acid scaffold have been investigated as modulators of RXRα activity. Specifically, a series of derivatives incorporating a (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide structure were synthesized and evaluated as potential RXRα antagonists. nih.govresearchgate.net In a luciferase reporter assay designed to measure the transcriptional activity of the RXRα ligand-binding domain (LBD), several of these compounds demonstrated the ability to inhibit the activity induced by the known RXR agonist, 9-cis-retinoic acid (9-cis-RA). nih.govresearchgate.net

One of the most potent compounds from this series, designated as 6A , exhibited strong antagonist activity with a half-maximal effective concentration (EC50) of 1.68 µM. nih.govresearchgate.net Further bioassays confirmed that compound 6A inhibits 9-cis-RA-induced activity in a dose-dependent manner and selectively binds to the RXRα-LBD with a submicromolar affinity (dissociation constant, Kd = 1.20 × 10−7 M). nih.govresearchgate.net This indicates that the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold is a critical structural element for achieving RXRα antagonist activity. nih.govresearchgate.net The development of such antagonists is significant, as synthetic antagonists can induce apoptosis through various cellular mechanisms. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Various Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of the 2-(pyrimidin-yl)benzoic acid scaffold, SAR explorations have provided critical insights into the features necessary for potency and selectivity as RXRα antagonists and anticancer agents. nih.govresearchgate.net

Systematic modifications of the pyrimidine-benzoyl hydrazine (B178648) carboxamide/carbothioamide scaffold have revealed key determinants for biological activity. nih.gov The nature and position of various substituents have a profound impact on both antiproliferative potency against cancer cell lines and the ability to antagonize RXRα.

A summary of the preliminary SAR findings for a series of these derivatives is as follows:

Influence of the R¹ Substituent: The substituent at the R¹ position is crucial for antiproliferative activity. For urea (B33335) derivatives, compounds with a 4-pyridyl group at R¹ consistently showed stronger activity compared to those with 3-pyridyl or 2-pyridyl moieties. nih.gov Similarly, for thiourea (B124793) derivatives, a 4-pyridyl substitution at R¹ was found to be more effective than 4-chlorophenyl or phenyl substitutions. nih.gov

Influence of the R² Substituent: For compounds containing the preferred 4-pyridyl group at R¹, variations at the R² position also modulated activity. Derivatives with alkyl groups (such as n-Butyl, t-Butyl, Cyclohexyl) and certain aralkyl groups (like phenethyl) generally exhibited good anti-proliferative properties. nih.gov In the thiourea series, compounds with a benzyl (B1604629) group at the R²-position displayed better cytotoxicity against HepG2 cells than those with a phenyl group. nih.gov

Influence of the Scaffold: The core scaffold itself is a key factor. When the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold was replaced with its positional isomer, 3-(pyrimidin-2-ylamino)benzohydrazide, a general decrease in antiproliferative activity was observed. nih.gov This highlights the importance of the substitution pattern on the central benzoic acid ring for optimal biological effect. nih.govresearchgate.net

CompoundScaffold PositionR¹ SubstituentR² SubstituentAntiproliferative Activity (IC₅₀ in µM) against HepG2 cellsRXRα Antagonist Activity (% inhibition at 1.0 µM)
6a4-4-pyridyln-Butyl6.2348.9%
6b4-4-pyridylt-Butyl8.1145.2%
6A4-4-pyridylPhenyl (Thiourea)7.51>50% (Strongest)
6B4-4-pyridylBenzyl (Thiourea)3.45>50%
7a3-4-pyridylt-Butyl21.41Little effect
6i4-3-pyridyln-Butyl15.8631.4%
6m4-2-pyridyln-Butyl25.3325.6%

Data sourced from a study on (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives. The table presents a selection of compounds to illustrate SAR trends. nih.gov

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. nih.govnih.gov This approach can enhance potency, improve metabolic stability, and alter pharmacokinetic profiles. nih.govdrughunter.com

While specific conformational analyses for this compound itself are not detailed in the provided context, the principles of bioisosteric replacement are highly relevant. For example, the carboxylic acid moiety is often replaced with bioisosteres like tetrazoles or acyl sulfonamides to improve properties. drughunter.com Tetrazoles can mimic the acidity of a carboxylic acid while offering different spatial and lipophilic characteristics. drughunter.com Similarly, amide bonds, which are part of the extended scaffold in the studied RXRα antagonists, can be replaced by metabolically stable heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles to improve drug-like properties. nih.gov The replacement of a phenyl ring with various heterocyclic bioisosteres in other kinase inhibitors has also been shown to significantly impact biological potency, underscoring that such substitutions must be carefully evaluated. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

Cellular Pathway Modulation

Compounds derived from the this compound scaffold can exert their biological effects by modulating key cellular signaling pathways that govern cell proliferation, survival, and death.

Research into compounds with similar core structures has revealed significant effects on critical signaling cascades. For instance, RXRα antagonists derived from a (pyrimidin-ylamino)benzoyl scaffold have been shown to induce TNFα-dependent apoptosis by suppressing the PI3K/AKT-mediated cell survival pathway. nih.gov The PI3K/AKT pathway is a central regulator of cell growth and survival, and its inhibition is a common mechanism for anticancer agents.

In a related study, a benzoic acid derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D) , was found to inhibit the Wnt/TCF signaling cascade in breast cancer cells. nih.gov This inhibition was achieved by upregulating the tumor suppressor PTEN, which in turn led to decreased levels of key downstream effectors of the Wnt pathway, including β-catenin, cyclin D1, and C-MYC. nih.gov The Wnt pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers. Furthermore, protein kinases such as those in the JNK signaling pathway are known to be involved in regulating cell proliferation and differentiation and can be modulated by various small molecules. drugbank.comresearchgate.net

A primary mechanism through which pyrimidine-benzoic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The RXRα antagonist 6A , derived from a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold, was shown to induce apoptosis in a time- and dose-dependent manner. nih.govresearchgate.net Mechanistically, this was demonstrated by the cleavage of poly(ADP-ribose) polymerase (PARP) and a significant stimulation of caspase-3 activity, which are hallmark events of apoptosis. nih.govresearchgate.net This apoptotic effect was determined to be RXRα-dependent. nih.gov

Similarly, the benzoic acid derivative BNFA-D was also found to cause apoptosis in breast cancer cells. nih.gov Its mechanism involves the upregulation of PTEN, which leads to the inhibition of survival signaling and subsequent cell death. nih.gov Other studies on related benzoic acid hybrids have also confirmed their ability to induce apoptosis in cancer cell lines like MCF-7, as demonstrated by flow cytometry analysis showing an increase in apoptotic cells after treatment. researchgate.net

Effects on Cellular Signaling Pathways (e.g., associated with proliferation, differentiation, survival)

Investigation of Interactions with Biomolecules and Targets

Research directly investigating the biomolecular interactions of this compound is limited. However, extensive studies on its derivatives provide significant insights into the potential biological targets and mechanistic actions of this chemical scaffold. The pyrimidine and benzoic acid moieties serve as a versatile backbone for designing molecules that can interact with a range of important biological targets, primarily enzymes and nuclear receptors. The following sections detail the research findings for various derivatives, categorized by their target class.

Kinase Inhibition

The pyrimidinyl-benzoic acid scaffold has been successfully utilized to develop potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

Janus Kinase (JAK) and Activin A Receptor Type 1 (ACVR1) Inhibition

A prominent derivative, Momelotinib, which is a benzamide (B126) derived from 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid, has been identified as a potent, ATP-competitive inhibitor of Janus kinases JAK1 and JAK2. google.comnih.gov These enzymes are key components of the JAK-STAT signaling pathway, which is critical for hematopoiesis and immune function. drugbank.com Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis. frontiersin.orgnih.gov

Momelotinib demonstrates significant inhibitory activity against JAK1 and JAK2, with IC50 values of 11 nM and 18 nM, respectively. nih.govdrugbank.com It shows less selectivity against other kinases in the family, such as JAK3 (IC50 = 155 nM) and tyrosine kinase 2 (TYK2) (IC50 = 17 nM). drugbank.com

Uniquely, Momelotinib and its primary metabolite, M21, also inhibit the activin A receptor type 1 (ACVR1), also known as ALK2. frontiersin.orgascopost.com This inhibition leads to a reduction in the expression of hepcidin, a key regulator of iron homeostasis, thereby improving erythropoiesis and addressing anemia associated with myelofibrosis. nih.govnih.gov This dual-inhibition mechanism, targeting both the JAK-STAT pathway and ACVR1, highlights the therapeutic potential of modifying the pyrimidinyl-benzoic acid core. ascopost.com

Focal Adhesion Kinase (FAK) Inhibition

Derivatives of 2-((pyrimidin-4-yl)amino)benzoic acid have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor protein-tyrosine kinase involved in cell adhesion, migration, and proliferation. For instance, 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide has been identified as a FAK inhibitor. drugbank.com Further studies have involved the synthesis of a series of compounds based on the 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoic acid scaffold as potential FAK inhibitors. nih.gov

Nuclear Receptor Modulation

Retinoid X Receptor alpha (RXRα) Antagonism

The pyrimidinyl-benzoic acid framework has also been explored for its ability to modulate nuclear receptors. A series of derivatives of (4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide were synthesized and evaluated as antagonists for the Retinoid X Receptor alpha (RXRα), a key regulator in various physiological processes whose abnormal function is linked to cancer. researchgate.netnih.gov

One compound, N-butyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide, demonstrated potent antagonist activity. nih.govresearchgate.net It effectively inhibited 9-cis-retinoic acid-induced RXRα transactivation, exhibiting an EC50 value of 1.68 ± 0.22 µM. nih.govnih.gov Molecular docking studies suggest that the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold is crucial for this interaction with the RXRα ligand-binding domain (LBD). nih.govnih.gov

Other Enzyme Interactions

The versatility of the pyrimidine ring, a core component of the parent compound, allows it to serve as a scaffold for interacting with other classes of enzymes.

Matrix Metalloproteinase (MMP) Inhibition

Compounds featuring a pyrimidine core, such as pyrimidinetrione-based derivatives, have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov MMP-13 is a collagenase implicated in the progression of osteoarthritis. nih.gov The pyrimidine-2,4,6-trione structure is thought to act as a zinc-chelating agent, binding to the catalytic zinc ion in the active site of MMPs, including MMP-2 and MMP-9.

Dihydrofolate Reductase (DHFR) Inhibition

The pyrimidine scaffold is also present in inhibitors of dihydrofolate reductase (DHFR), a well-established target for antimicrobial and anticancer therapies. Research on thieno[2,3-d]pyrimidine-4-one derivatives has led to the discovery of potent DHFR inhibitors. One such derivative showed an IC50 value of 0.20 μM, proving more potent than the classical DHFR inhibitor methotrexate (B535133) (IC50 = 0.22 μM). acs.org This indicates that the pyrimidine portion of this compound could potentially be oriented to interact with the DHFR active site.

Interactive Data Tables

Table 1: Kinase and Nuclear Receptor Inhibition Data for Derivatives

Derivative ClassTargetMetricValueReference Compound
BenzamideJAK1IC5011 nMMomelotinib
BenzamideJAK2IC5018 nMMomelotinib
BenzamideTYK2IC5017 nMMomelotinib
BenzamideJAK3IC50155 nMMomelotinib
Hydrazine-1-carboxamideRXRαEC501.68 ± 0.22 µMN-butyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

Derivative ClassTargetMetricValueReference
Thieno[2,3-d]pyrimidine-4-oneDHFRIC500.20 µM acs.org
Classical InhibitorDHFRIC500.22 µMMethotrexate acs.org

Applications in Chemical Biology and Drug Discovery Research Preclinical Focus

Development of Molecular Probes and Tools for Biological Research

The 2-(pyrimidin-4-yl)benzoic acid scaffold and its analogs are recognized for their potential as building blocks in the creation of new drugs. smolecule.com In the field of chemical biology, such compounds can be adapted for use as molecular probes to investigate biological pathways or as tools in proteomics research. smolecule.com While the core structure is a cornerstone in drug discovery programs targeting enzymes and receptors, specific examples of this compound being developed into dedicated molecular probes like fluorescent or affinity labels are not extensively detailed in the reviewed literature. The primary focus of research has been on its direct therapeutic potential rather than its application as a research tool.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit" or "lead" compound from large chemical libraries, which is then chemically modified to enhance its therapeutic properties. google.com The pyrimidine-benzoic acid framework has served as a valuable starting point in several such optimization campaigns.

In the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular and neurological diseases, a high-throughput screening campaign identified a hit compound that initiated a medicinal chemistry effort. osti.gov Researchers explored modifications of the core structure, including the replacement of a pyridine (B92270) hinge-binding motif with a pyrimidine (B1678525) ring, which led to the synthesis of 4-(Pyrimidin-4-yl)benzoic acid. osti.gov This modification was part of a strategy to improve the compound's profile, particularly concerning the inhibition of cytochrome P450 (CYP) enzymes. osti.gov

Similarly, the discovery of VTP50469, a potent and selective inhibitor of the Menin-MLL interaction for the treatment of MLL-rearranged leukemia, began with a piperazinyl pyrimidine fragment. nih.gov Iterative, structure-based design led to the elaboration of this initial fragment. Appending a 4-fluorophenyl group to the pyrimidine ring and subsequent optimization resulted in a lead compound with a 30-fold increase in potency. nih.gov This process highlights how the pyrimidine core can be systematically built upon to achieve highly potent and specific inhibitors. nih.gov The general process involves identifying a lead, optimizing its structure to improve efficacy and drug-like properties like bioavailability and reduced toxicity, and profiling its biological activity. google.com

Scaffold Hopping Approaches

Scaffold hopping is a key strategy in medicinal chemistry where the central core of a known active compound is replaced with a structurally different moiety to discover new chemical entities with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. mdpi.comresearchgate.net

The this compound scaffold has been successfully employed in such approaches. For instance, in a search for new Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, researchers performed scaffold hopping based on the known inhibitor GSK650394. nih.gov This led to the design and synthesis of novel chemotypes, including 2-Cyclopentyl-4-(pyrimidin-4-yl)benzoic acid, to explore different hinge-binding interactions within the enzyme's ATP-binding site. nih.gov

In another example, a research program aimed at developing allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) selected an active thienopyrimidinone compound as the starting point. nih.govunica.it To mitigate potential toxicity associated with the thiophene (B33073) ring, isosteric replacements were explored. This scaffold hopping approach led to the synthesis of a novel series of highly active quinazolinone inhibitors, demonstrating how modifying the core heterocyclic system while retaining key pharmacophoric features can yield improved drug candidates. nih.govunica.it

Characterization in Preclinical Disease Models (Excluding Clinical Human Trial Data)

The therapeutic potential of compounds based on the pyrimidine-benzoic acid scaffold has been evaluated in various preclinical models of disease, demonstrating a broad range of biological activities.

Antileukemia Agent Research

The Menin-MLL protein-protein interaction is a critical therapeutic target in acute leukemias characterized by MLL gene rearrangements. nih.gov A structure-based drug design program led to the development of VTP50469, a potent and orally bioavailable small-molecule inhibitor derived from a pyrimidine core. nih.gov In preclinical studies, VTP50469 demonstrated selective efficacy against cell lines with MLL rearrangements. nih.gov Mechanistic studies confirmed that the compound works by displacing Menin from protein complexes on chromatin, which leads to changes in gene expression, ultimately inducing differentiation and apoptosis in leukemia cells. nih.gov This research underscores the potential of pyrimidine-based compounds in the targeted therapy of specific cancer subtypes. Additionally, related aminopyrazolo[3,4-d]pyrimidine derivatives have shown growth inhibitory activity against leukemia cell lines in broad anti-cancer screenings. rsc.org

Anti-breast Cancer Activity

Pyrimidine derivatives have been extensively investigated for their potential as anti-breast cancer agents. researchgate.netrsc.org Structure-activity relationship (SAR) studies have shown that molecules containing this scaffold can exhibit significant cytotoxic activity against various breast cancer cell lines. researchgate.net For example, a series of indazol-pyrimidine derivatives were tested against the MCF-7 breast cancer cell line, with several compounds showing potent inhibitory activity. researchgate.net

Notably, analogs such as 2-(4-hydroxylphenyl)pyrimidine have demonstrated high efficacy, being significantly more potent than the reference drug tamoxifen (B1202) in MCF-7 cancer cells and exhibiting strong binding affinity for the estrogen receptor α (ERα). researchgate.net The table below summarizes the activity of selected pyrimidine derivatives against the MCF-7 human breast cancer cell line.

Compound IDModificationTarget/PathwayIC50 (µM)Source
4d Pyrimido[4,5‐b]quinoline derivativeEGFR, HER22.67 researchgate.net
4i Pyrimido[4,5‐b]quinoline derivativeEGFR, HER24.31 researchgate.net
4l Pyrimido[4,5‐b]quinoline derivativeEGFR, HER21.62 researchgate.net
4f Indazol-pyrimidine derivativeCytotoxic1.629 researchgate.net
II-9OH 2-(4-hydroxylphenyl)pyrimidine analogERα, VEGFR-21.64 researchgate.net
40 Indeno[1,2-d]pyrimidine-5-one derivativeCytotoxic22.8 (GI50) rsc.org

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Antimicrobial Activity against Drug-Resistant Bacteria (e.g., MRSA, A. baumannii)

The rise of antibiotic resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, has created an urgent need for new antimicrobial agents. researchgate.nettandfonline.com While direct studies on this compound are limited, structurally related pyrazole-benzoic acid derivatives have emerged as a promising class of antibacterial compounds. researchgate.netnih.govresearchgate.net These molecules have demonstrated potent activity against multidrug-resistant bacterial strains. researchgate.netacs.org

Research has shown that certain pyrazole-derived hydrazones can inhibit the growth of MRSA and A. baumannii with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL. researchgate.net These compounds were also found to be non-toxic to human cells at high concentrations in in vitro studies. researchgate.netmdpi.com The antimicrobial activity of several lead compounds from this class against various resistant bacterial strains is detailed in the table below.

Compound ClassDerivativeTarget StrainMIC (µg/mL)Source
Pyrazole-hydrazoneN,N-Bisphenyl derivative (5)MRSA (ATCC 33591)0.78 acs.org
Pyrazole-hydrazone3-Chloro-2-fluoro derivative (13)MRSA (ATCC 33591)0.78 acs.org
Pyrazole-hydrazone3-Chloro-2-fluorophenyl derivative (29)MRSA (ATCC 33591/33592)1.56 acs.org
Pyrazole-hydrazone3-fluorphenyl-derived aldehyde (8, 9, 10)A. baumannii3.125 acs.org
Coumarin-pyrazole hybridN-benzyl-N-phenyl derivative (7)MRSA (ATCC 33592)3.125 mdpi.com
Coumarin-pyrazole hybrid4-trifluoromethyl phenyl derivative (24)MRSA (ATCC 33591)6.25 mdpi.com

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

Herbicidal Activity and Target Specificity

There is no specific information in the reviewed scientific literature regarding the herbicidal activity of this compound. However, a closely related class of compounds, the 2-(pyrimidin-2-yl)oxybenzoic acid derivatives, are well-known for their potent herbicidal effects. google.com These compounds are a significant class of herbicides that act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). google.commdpi.com AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. mdpi.com Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.

Research has shown that 2-(pyrimidin-2-yl)oxybenzoic acid derivatives can be pro-herbicides, meaning they are converted into their active, free acid forms within the plant by enzymes like carboxylesterase. google.com The herbicidal activity is influenced by the substituents on both the pyrimidine and benzoic acid rings. For example, the presence of a chlorine atom on the 6-position of the benzene (B151609) moiety has been noted to enhance herbicidal potency. google.com

A prominent example of a commercial herbicide from this chemical family is Bispyribac-sodium, the sodium salt of 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. nih.gov It is a broad-spectrum, post-emergent herbicide used to control a wide range of grasses, sedges, and broadleaf weeds in rice crops. nih.gov

The discovery of new lipophilic pyrimidine-biphenyl (PMB) herbicides, which also target AHAS, further illustrates the importance of the pyrimidine core in developing new weed control agents. mdpi.com These findings, while not directly pertaining to this compound, demonstrate the established herbicidal potential of structurally similar pyrimidine-benzoic acid scaffolds.

Table of Herbicidal Activity for Structurally Related Pyrimidine Compounds

Compound ClassTarget WeedsMechanism of Action
2-(Pyrimidin-2-yl)oxybenzoic acid derivativesAnnual and perennial weedsAcetohydroxyacid synthase (AHAS) inhibition
Bispyribac-sodiumGrasses, sedges, broadleaf weeds in riceAcetohydroxyacid synthase (AHAS) inhibition nih.gov
Lipophilic Pyrimidine-Biphenyl (PMB) HerbicidesGrass weedsAcetohydroxyacid synthase (AHAS) inhibition mdpi.com

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of 2-(Pyrimidin-4-yl)benzoic acid is crucial for expanding the chemical space available for drug discovery. Future research will likely focus on developing more efficient and versatile synthetic routes to access a wider array of derivatives. This includes the exploration of novel coupling reactions and the use of innovative building blocks to introduce diverse functional groups and chiral centers.

Integration of Advanced Computational Techniques in Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities. For this compound and its analogues, advanced computational techniques will play an increasingly important role in several key areas.

Structure-Based Drug Design (SBDD): High-resolution crystal structures of target proteins will facilitate the use of SBDD to design potent and selective inhibitors. Molecular docking and molecular dynamics (MD) simulations can predict the binding modes of this compound derivatives within the active site of a target, guiding the design of analogues with improved affinity and specificity. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. These techniques can identify the key structural features required for biological activity, aiding in the design of new compounds with enhanced potency. mdpi.com

ADMET Prediction: In silico models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds are crucial for early-stage drug development. nih.gov The use of these models can help to prioritize the synthesis of compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov

A 2023 study highlighted the power of in silico fragment-based drug design (FBDD) and computational analysis in developing a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

While the pyrimidine (B1678525) scaffold is a known component of molecules targeting various kinases, the full therapeutic potential of this compound derivatives is likely yet to be realized. bohrium.comresearchgate.net Future research should focus on identifying and validating novel biological targets for this class of compounds.

This exploration can be achieved through a combination of approaches:

Phenotypic Screening: High-throughput screening of this compound analogue libraries against a diverse panel of cancer cell lines or in disease-relevant cellular models can identify compounds with interesting biological activities. nih.govresearchgate.net

Target Deconvolution: Once a compound with a desirable phenotype is identified, various techniques can be used to determine its molecular target(s). These methods include affinity chromatography, chemical proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidating the precise mechanism by which a compound exerts its biological effect is critical. This involves a range of biochemical and cell-based assays to understand how the compound modulates the activity of its target and the downstream signaling pathways.

Recent studies have demonstrated the potential of pyrimidine derivatives to inhibit a range of targets beyond kinases, including enzymes involved in metabolic pathways and protein-protein interactions. researchgate.net

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. nih.govbohrium.com This has led to the emergence of the multi-target directed ligand (MTDL) approach, where a single molecule is designed to interact with two or more targets simultaneously. bohrium.comnih.govbohrium.com The this compound scaffold is well-suited for the development of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophores to engage multiple targets. nih.gov

The design of MTDLs based on this scaffold could involve:

Hybridization: Combining the this compound core with known pharmacophores for other targets. nih.gov

Fragment-Based Design: Using fragments that bind to different targets and linking them together with the this compound as a central scaffold.

The development of MTDLs offers the potential for improved therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance compared to combination therapies. nih.gov Research in this area is already showing promise, with the development of dual inhibitors for various target combinations. nih.govbohrium.com

Q & A

Q. Q: What are the most efficient synthetic routes for preparing 2-(pyrimidin-4-yl)benzoic acid, and how are intermediates characterized?

A: A robust method involves using 2-carbamimidoylbenzoic acid as a precursor, reacting it with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. Key intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, cyclocondensation reactions yield substituted pyrimidine rings, with yields optimized by controlling temperature (80–100°C) and solvent (e.g., acetic acid) .

Structural Determination

Q. Q: How is the crystal structure of this compound resolved, and what software is recommended?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å) enables resolution of bond lengths and angles. Refinement using SHELXL (via the SHELX suite) is preferred for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. Disordered atoms are modeled with restraints, and hydrogen bonds are validated using PLATON .

Purity and Quantification

Q. Q: What analytical methods ensure purity and quantify this compound in complex mixtures?

A: Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is standard. For higher sensitivity, LC-MS (e.g., Q-TOF systems) detects impurities at ppm levels. Calibration curves using certified reference materials (CRMs) are essential. Creative Proteomics’ LC-MS platform is validated for benzoic acid derivatives, enabling metabolite identification and quantification in biological matrices .

Advanced Applications in Drug Synthesis

Q. Q: How is this compound utilized as an intermediate in drug discovery?

A: It serves as a building block for kinase inhibitors and anticancer agents. For example, in EP 4374877A2, it is coupled with trifluoromethyl-substituted anilines via carboxamide linkages. Reaction conditions (e.g., HATU/DMF for amide bond formation) and purification by flash chromatography (silica gel, ethyl acetate/hexane) are critical. LCMS monitors reaction progress (e.g., m/z 742 [M+H]+^+) .

Mechanistic Studies on Oxidation

Q. Q: What methodologies probe the CYP450-mediated oxidation of this compound?

A: Recombinant CYP enzymes (e.g., CYP199A4) are incubated with NADPH/O2_2, and metabolites are analyzed via HPLC and HRMS. For example, 4-(imidazol-1-yl)benzoic acid is oxidized to 4-[[2-(formylamino)acetyl]amino]benzoic acid, with mechanisms proposed via radical intermediates. 18O ^{18} \text{O}-labeling studies and kinetic isotope effects (KIEs) validate pathways .

Resolving Data Contradictions

Q. Q: How are discrepancies in reported synthesis yields or spectral data addressed?

A: Cross-validate synthetic protocols (e.g., solvent polarity, catalyst loading) and characterization data. For example, NMR signals for pyrimidine protons (δ 8.5–9.0 ppm) may shift due to solvent (DMSO vs. CDCl3_3). Reproducibility requires strict anhydrous conditions and exclusion of oxygen. Collaborative datasets (e.g., Cambridge Structural Database) resolve crystallographic outliers .

Safety and Handling

Q. Q: What safety protocols are recommended for handling this compound?

A: Use PPE (gloves, goggles) to avoid inhalation (P260) or skin contact (H315). Store at 2–8°C in airtight containers. In case of exposure, rinse with water (P305+P351+P338) and seek medical attention. Environmental hazards (H400) require disposal via certified waste management .

Computational Modeling

Q. Q: How are DFT calculations applied to predict reactivity or spectroscopic properties?

A: Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates optimized geometries, vibrational frequencies, and NMR chemical shifts (GIAO method). Compare computed IR spectra (e.g., C=O stretch at ~1700 cm1^{-1}) with experimental data. AIM analysis validates hydrogen-bonding networks in crystals .

Metabolic Pathway Elucidation

Q. Q: What strategies identify metabolites of this compound in vivo?

A: Administer 14C ^{14} \text{C}-labeled compound to model organisms (e.g., rats). Extract plasma/urine, hydrolyze conjugates with β-glucuronidase, and analyze via UPLC-Q-Exactive. Metabolites like 5-CA-2-HM-MCBX (m/z 385.1) are identified using MS/MS fragmentation patterns and compared to synthetic standards .

Crystallography vs. NMR for Conformational Analysis

Q. Q: When should crystallography versus NMR be prioritized for conformational studies?

A: SC-XRD resolves absolute configuration and intermolecular interactions (e.g., π-stacking of pyrimidine rings). Solution-state NMR (e.g., NOESY) detects dynamic conformers in flexible regions. For rigid structures (e.g., crystalline this compound), XRD is superior, while NMR suits solvent-dependent tautomerism studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.